molecular formula C5H11NO3S B2977823 3-(Oxiran-2-yl)propane-1-sulfonamide CAS No. 2260935-82-6

3-(Oxiran-2-yl)propane-1-sulfonamide

Cat. No. B2977823
CAS RN: 2260935-82-6
M. Wt: 165.21
InChI Key: RNNCEFWKDOOJKT-UHFFFAOYSA-N
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Description

“3-(Oxiran-2-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2260935-82-6 . It has a molecular weight of 165.21 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H11NO3S . This indicates that the molecule contains 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 165.21 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Fadda, El-Mekawy, and AbdelAal (2016) has shown the utility of sulfonamide derivatives, including those similar to "3-(Oxiran-2-yl)propane-1-sulfonamide", in the synthesis of compounds with potential antimicrobial activities. They synthesized quaternary ammonium salts with sulfopropyl and sulfobutyl groups, which demonstrated significant antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Oxidative Desulfurization

Hao et al. (2019) developed a novel Polyoxometalate (POM)-based ionic liquid using a sulfonate compound for catalytic oxidative desulfurization, demonstrating exceptional activity and selectivity. This highlights the role of sulfonate derivatives in enhancing catalytic processes, particularly in the field of green chemistry and environmental remediation (Hao et al., 2019).

Material Science and Polymer Research

A study by Pang et al. (2008) involved the synthesis of a novel sulfonated monomer and its incorporation into poly(arylene ether) copolymers, demonstrating the ability to control ion exchange capacity and showing promise for application in proton exchange membranes due to high proton conductivity and stability (Pang et al., 2008).

Improved Lithium-Ion Battery Safety

Park et al. (2009) investigated the use of 1,3-Propane sultone, a compound related to "this compound", as an additive for graphite electrodes in lithium-ion batteries. Their work indicated that the additive could enhance the safety and performance of lithium batteries by suppressing solvent decomposition and facilitating the formation of a stable solid electrolyte interphase (SEI) (Park, Nakamura, Lee, & Yoshio, 2009).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(oxiran-2-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNCEFWKDOOJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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